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2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate (2NTF) serves as a reactive ultraviolet (UV) and fluorescent labeling agent for carboxylic acids. This application utilizes high-performance liquid chromatography (HPLC) to detect the presence of these acids. The 2NTF label covalently attaches to the carboxylic acid, enabling its identification and quantification through its unique UV and/or fluorescent properties. This method offers high sensitivity and selectivity, making it valuable for various research areas, including:
2NTF also finds use as a sample preparation agent for epoxyeicosatrienoic acids (EETs). EETs are a class of signaling molecules derived from arachidonic acid, playing crucial roles in various physiological processes. 2NTF helps stabilize and derivatize EETs prior to analysis using techniques like HPLC or mass spectrometry. This enhances their detection sensitivity and facilitates their accurate measurement in biological samples.
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C₁₅H₁₀F₃N₁O₅S. This compound features a naphthalimine moiety linked to an ethyl group and a trifluoromethanesulfonate functional group. The presence of the trifluoromethanesulfonate group contributes to its unique reactivity and solubility properties, making it valuable in various chemical applications. It is recognized for its potential as a fluorescent probe and its utility in biological systems due to its ability to interact with anions and other biological molecules .
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate exhibits notable biological activity:
The synthesis of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate typically involves several steps:
The applications of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate are diverse:
Studies on the interactions of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate highlight its potential in various fields:
Several compounds share structural or functional similarities with 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| 1-Amino-2-naphthol | Moderate | Antioxidant | Stronger reducing agent |
| 1,8-Naphthalic anhydride | Moderate | Reactivity with amines | Forms stable derivatives |
| 4-(Trifluoromethyl)phenol | Low | Antimicrobial | Lacks naphthalene structure |
| 2-(Naphthalen-1-yl)acetic acid | High | Anti-inflammatory | Lacks trifluoromethane sulfonate group |
The unique combination of the naphthalimine structure with the trifluoromethanesulfonate group gives 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate distinctive properties that are not fully replicated by other similar compounds. Its dual role as both a fluorescent probe and an anti-inflammatory agent sets it apart in both chemical and biological contexts .